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Compound of Interest

Compound Name: 3-Acetyl-2-chloropyridine

Cat. No.: B057767

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Acetyl-2-chloropyridine (IUPAC Name: 1-(2-chloropyridin-3-yl)ethanone), a key intermediate
in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with
generalized experimental protocols.

Spectroscopic Data Summary

The structural and electronic environment of 3-Acetyl-2-chloropyridine gives rise to a unique
spectroscopic fingerprint. The data presented here has been compiled from available literature
and spectral databases.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen environment in a
molecule. The *H NMR spectrum of 3-Acetyl-2-chloropyridine in deuterated chloroform
(CDCIs) exhibits distinct signals for the pyridine ring protons and the acetyl methyl protons.
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

8.44 dd 5.0,2.0 H-6 (Pyridine)

7.91 dd 7.5,2.0 H-4 (Pyridine)

7.34 dd 7.5,5.0 H-5 (Pyridine)

2.68 S - -CHs (Acetyl)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental 3C NMR data for 3-Acetyl-2-chloropyridine was publicly available at the
time of this report. The following are predicted chemical shifts based on computational models
and analysis of structurally similar compounds. These values should be used as a reference
and are subject to experimental verification.

Predicted Chemical Shift (8) ppm Assighment

~198 C=0 (Acetyl)

~152 C-2 (Pyridine, C-Cl)
~148 C-6 (Pyridine)

~138 C-4 (Pyridine)

~132 C-3 (Pyridine, C-C=0)
~123 C-5 (Pyridine)

~29 -CHs (Acetyl)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their
characteristic vibrational frequencies. An FTIR spectrum for this compound is available on the
SpectraBase database. The principal absorption bands are expected to correspond to the
carbonyl stretch of the ketone, C-Cl bond vibrations, and aromatic ring vibrations.

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b057767?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

~1700 Strong C=0 Stretch (Aryl Ketone)
~1570, ~1450 Medium C=C Stretch (Aromatic Ring)
~1100 Medium C-ClI Stretch

~3050 Weak Aromatic C-H Stretch

~2950 Weak Aliphatic C-H Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments upon ionization. For 3-Acetyl-2-chloropyridine (Molecular Weight: 155.58 g/mol ),
the mass spectrum is expected to show a molecular ion peak and characteristic fragmentation
patterns.[1] A GC-MS spectrum is noted as available in the SpectraBase repository.[2]

m/z Proposed Fragment lon
155 [M]* (Molecular lon)

140 [M - CHs]*

112 [M - CHsCOJ*

76 [CsHaN]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
described above. Instrument parameters may require optimization for specific samples and

equipment.

NMR Spectroscopy

A sample of approximately 5-10 mg of 3-Acetyl-2-chloropyridine is dissolved in about 0.6-0.7
mL of a deuterated solvent, typically chloroform-d (CDCIs), in a standard 5 mm NMR tube. The
spectrum is acquired on a 400 MHz or higher field NMR spectrometer. For tH NMR, typically 8
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to 16 scans are acquired to achieve a good signal-to-noise ratio. The data is processed with
Fourier transformation, phase correction, and baseline correction. Chemical shifts are
referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For
a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount
of the sample is placed directly on the ATR crystal, and the spectrum is recorded over a range
of 4000-400 cm~1. Alternatively, the sample can be prepared as a KBr pellet.

Mass Spectrometry

For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the sample in a
volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. A typical
setup would involve a non-polar capillary column (e.g., DB-5ms) with an oven program starting
at a lower temperature and ramping up to ensure separation. The mass spectrometer is
typically operated in Electron lonization (EI) mode at 70 eV.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 3-Acetyl-2-chloropyridine.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b057767#spectroscopic-data-nmr-ir-mass-spec-of-3-
acetyl-2-chloropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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